Conformational Enthalpy Difference: A Quantitative Measure of Stability
In the liquid phase, 1,1,2-trichloro-2,3,3-trifluorocyclobutane exhibits a low conformational enthalpy difference (ΔH⁰) of 0.9 ± 0.7 kJ mol⁻¹ between its two major conformers, indicating nearly equal stability [1]. This is significantly lower than the ΔH⁰ of 2.9 kJ mol⁻¹ observed for 1-chloro-1,2,2-trifluorocyclobutane [2], suggesting a more flexible structure that may influence its reactivity and molecular recognition in biological systems.
| Evidence Dimension | Conformational Enthalpy Difference (ΔH⁰) in Liquid Phase |
|---|---|
| Target Compound Data | 0.9 ± 0.7 kJ mol⁻¹ |
| Comparator Or Baseline | 1-chloro-1,2,2-trifluorocyclobutane: 2.9 kJ mol⁻¹ |
| Quantified Difference | ΔH⁰ for target compound is 2.0 kJ mol⁻¹ lower |
| Conditions | Liquid phase, vibrational spectroscopy (IR and Raman) |
Why This Matters
A lower conformational enthalpy difference suggests greater structural flexibility, which may correlate with a compound's ability to adopt bioactive conformations or facilitate specific intermolecular interactions.
- [1] Gatial, A.; et al. Vibrational spectra including matrix isolation and conformations of 1,1,2-trichloro-2,3,3-trifluorocyclobutane. J. Mol. Struct. 1993, 296, 115-131. DOI: 10.1016/0022-2860(93)85008-I. View Source
- [2] Powell, D. L.; et al. The vibrational spectra and conformations of polyhalogenated cyclobutanes. J. Mol. Struct. 1990, 220, 1-15. DOI: 10.1016/0022-2860(90)80243-D. View Source
